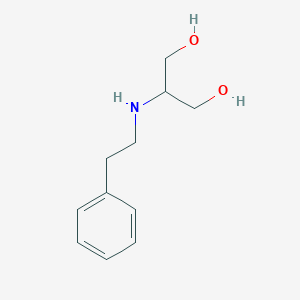
3-(2-Isocyanatoethyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isocyanatoethyl)-1,2-oxazole is a chemical compound that features both an isocyanate group and an oxazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, while the oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isocyanatoethyl)-1,2-oxazole typically involves the reaction of 3-(2-aminoethyl)-1,2-oxazole with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{3-(2-aminoethyl)-1,2-oxazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(2-Isocyanatoethyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Thiols: React with the isocyanate group to form thiocarbamates.
Catalysts: Tertiary amines or metal catalysts are often used to accelerate these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
3-(2-Isocyanatoethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
作用機序
The mechanism of action of 3-(2-Isocyanatoethyl)-1,2-oxazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, making it useful in polymer chemistry.
2-Isocyanatoethyl acrylate: Similar to 2-Isocyanatoethyl methacrylate but with an acrylate group instead of a methacrylate group.
Isocyanatoethyl methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
Uniqueness
3-(2-Isocyanatoethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the isocyanate group and the oxazole ring makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
3-(2-isocyanatoethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2 |
InChIキー |
VKQWMENTMRAKNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)












